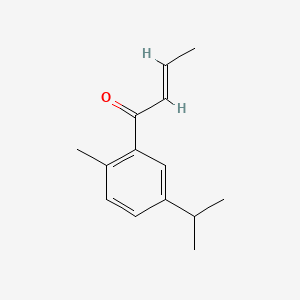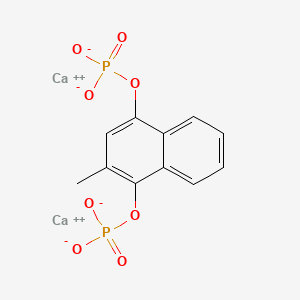
3-(5-Methyl-2-thiazolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methyl-2-thiazolidinyl)pyridine is a heterocyclic compound that features a thiazolidine ring fused to a pyridine ring. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a compound of interest in various fields of science, including medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-chloro-5-methylthiazole with 3-pyridylmagnesium bromide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-chloro-5-methylthiazole and pyridine derivatives. The process involves several purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine and thiazolidine compounds.
科学研究应用
3-(5-Methyl-2-thiazolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with these targets, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
相似化合物的比较
Thiazolidine: A simpler analog with similar pharmacological properties.
Pyridine: The parent compound, which lacks the thiazolidine ring.
Thiazole: Another related compound with a sulfur and nitrogen-containing ring.
Uniqueness: 3-(5-Methyl-2-thiazolidinyl)pyridine is unique due to its combined thiazolidine and pyridine rings, which confer enhanced pharmacological properties compared to its simpler analogs. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
116113-07-6 |
|---|---|
分子式 |
C9H12N2S |
分子量 |
180.27 g/mol |
IUPAC 名称 |
5-methyl-2-pyridin-3-yl-1,3-thiazolidine |
InChI |
InChI=1S/C9H12N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-4,6-7,9,11H,5H2,1H3 |
InChI 键 |
MVBRBSRJVFJQBD-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(S1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)




![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)




